molecular formula C26H27N3O6 B1264137 Siphonazole B

Siphonazole B

Cat. No. B1264137
M. Wt: 477.5 g/mol
InChI Key: UITIGNAMFIILBO-DCXZXJRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Siphonazole B is a natural product found in Herpetosiphon with data available.

Scientific Research Applications

Synthesis and Structural Analysis

Siphonazole B has been a subject of interest in the field of organic synthesis. Zhang et al. (2009) developed an oxazole conjunctive reagent for the total synthesis of siphonazoles A and B, illustrating the application of this building block in complex oxazole elaboration (Zhang et al., 2009). Additionally, Yi-si (2008) described the synthesis of oxazoline intermediate, which was further used to synthesize siphonazole, highlighting its potential antiviral activity (Yi-si, 2008).

Biosynthetic Pathways

The biosynthesis of siphonazole has been explored, revealing insights into its molecular assembly. Mohseni et al. (2016) identified the biosynthetic gene cluster for siphonazole in Herpetosiphon sp. B060. They highlighted the unusual starter unit from the shikimate pathway extended by polyketide synthases and non-ribosomal peptide synthetases (Mohseni et al., 2016).

Catalysis and Chemical Reactions

Innovations in catalysis related to siphonazole B synthesis were documented by Meng et al. (2013), who described new C-H alkenylation reactions of azoles, catalyzed by Ni/dcype, applied to the synthesis of siphonazole B (Meng et al., 2013).

Anti-Angiogenic Properties

Research on the anti-angiogenic effects of siphonaxanthin, a compound related to siphonazole, was conducted by Ganesan et al. (2010). They found that siphonaxanthin from Codium fragile significantly suppressed endothelial cell proliferation and angiogenesis, suggesting its potential in preventing angiogenesis-related diseases (Ganesan et al., 2010).

properties

Product Name

Siphonazole B

Molecular Formula

C26H27N3O6

Molecular Weight

477.5 g/mol

IUPAC Name

2-[2-[2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]-2-oxoethyl]-5-methyl-N-[(2E)-penta-2,4-dienyl]-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C26H27N3O6/c1-6-7-8-13-27-26(31)25-17(3)35-23(29-25)15-19(30)24-16(2)34-22(28-24)12-10-18-9-11-20(32-4)21(14-18)33-5/h6-12,14H,1,13,15H2,2-5H3,(H,27,31)/b8-7+,12-10+

InChI Key

UITIGNAMFIILBO-DCXZXJRMSA-N

Isomeric SMILES

CC1=C(N=C(O1)CC(=O)C2=C(OC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C)C(=O)NC/C=C/C=C

Canonical SMILES

CC1=C(N=C(O1)CC(=O)C2=C(OC(=N2)C=CC3=CC(=C(C=C3)OC)OC)C)C(=O)NCC=CC=C

synonyms

siphonazole
siphonazole A
siphonazole B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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